molecular formula C9H13ClN2 B1281552 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride CAS No. 79492-26-5

3,4-dihydroisoquinolin-2(1H)-amine hydrochloride

Cat. No.: B1281552
CAS No.: 79492-26-5
M. Wt: 184.66 g/mol
InChI Key: LBNYYLITGNBPJT-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride is a heterocyclic organic compound that belongs to the class of isoquinolines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride typically involves the Bischler-Napieralski reaction, where phenylethylamines are cyclized to form dihydroisoquinolines. This reaction is often promoted by reagents such as trifluoromethanesulfonic anhydride (Tf2O) and involves the formation of a phenonium ion as a stable and reactive intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Bischler-Napieralski reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-amine hydrochloride is unique due to its specific amine group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-11-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNYYLITGNBPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508483
Record name 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79492-26-5
Record name 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroisoquinolin-2-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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